1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane dihydrochloride
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Overview
Description
K-7174 dihydrochloride is a homopiperazine derivative known for its dual inhibitory activity on GATA transcription factors and proteasomes. This compound has shown significant potential in scientific research, particularly in the fields of cancer and inflammation .
Preparation Methods
The synthesis of K-7174 dihydrochloride involves a four-step process. The key reactions include Wittig olefination and bis-alkylation of homopiperazine. The iodine-catalyzed isomerization of the Z-isomer to the E-isomer is a crucial step in this synthesis . Industrial production methods for K-7174 dihydrochloride are not widely documented, but the laboratory synthesis provides a reliable route for its preparation.
Chemical Reactions Analysis
K-7174 dihydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: The compound can undergo substitution reactions, particularly involving its homopiperazine core.
Common reagents used in these reactions include iodine for isomerization and various alkylating agents for bis-alkylation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
K-7174 dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying homopiperazine derivatives and their reactions.
Biology: The compound inhibits cell adhesion and induces apoptosis, making it valuable for studying cellular processes.
Medicine: K-7174 dihydrochloride has shown anti-tumor activity and is used in cancer research. .
Mechanism of Action
K-7174 dihydrochloride exerts its effects by inhibiting GATA-mediated gene regulation and proteasome activity. It selectively inhibits the binding activity to GATA motifs in gene promoters, thereby regulating the expression of various genes . The compound also targets the active pockets of β1, β2, and β5 subunits of the proteasome, leading to its anti-myeloma activity .
Comparison with Similar Compounds
K-7174 dihydrochloride is unique due to its dual inhibitory activity on GATA transcription factors and proteasomes. Similar compounds include:
Bortezomib: Another proteasome inhibitor, but with a different mechanism of action.
MG132: A proteasome inhibitor with broader specificity.
Traxivitug: Another compound targeting similar pathways but with different molecular targets.
K-7174 dihydrochloride stands out due to its specific inhibition of GATA-mediated gene regulation, which is not a common feature among other proteasome inhibitors.
Properties
IUPAC Name |
1,4-bis[5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N2O6.2ClH/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4;;/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAQFPBRMVEHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50Cl2N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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